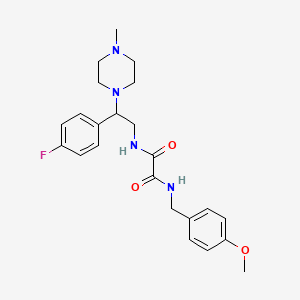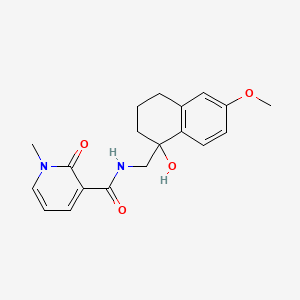
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H22N2O4 and its molecular weight is 342.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Receptor Binding and Activity
A study by Berardi et al. (2005) explored the binding affinities and selectivities of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) derivatives at sigma(1) and sigma(2) receptors. These compounds, including derivatives with a piperidine moiety, showed significant affinity towards sigma(1) receptors, with one derivative being particularly potent and selective. This suggests potential applications in receptor-based research, particularly for sigma(1) receptor-related studies, and could be useful in PET imaging experiments. Additionally, some compounds demonstrated antiproliferative activity in glioma cells, indicating potential applications in tumor research and therapy Berardi et al., 2005.
Solid-State Studies
Another aspect of scientific research involving tetrahydronaphthalene derivatives, like the compound , is the investigation of solid-state properties. A study conducted by Facey et al. (1996) focused on the solid-state disorder of tetrahydronaphthalene derivatives using solid-state NMR and X-ray crystallography. Understanding the dynamic disorder and molecular conformations of such compounds can be crucial for their application in material science and pharmaceutical formulations Facey et al., 1996.
Sphingosine-1-Phosphate Receptor Agonism
Kurata et al. (2017) discovered a dihydronaphthalene-based compound, ceralifimod (ONO-4641), which acts as a selective agonist for S1P1 and S1P5 receptors. This selectivity is important for treating autoimmune diseases like multiple sclerosis without the undesirable effects associated with S1P3 receptor activation. The compound's efficacy in reducing peripheral lymphocyte levels in mice suggests potential applications in immunomodulation and autoimmune disease treatment Kurata et al., 2017.
Heterocyclic Derivative Synthesis
Bacchi et al. (2005) explored the synthesis of heterocyclic derivatives, including tetrahydropyridinedione and dihydropyridinone, through oxidative carbonylation of γ-oxoalkynes. These reactions produce a variety of heterocyclic compounds, which have implications in medicinal chemistry and synthetic organic chemistry, potentially leading to new therapeutic agents Bacchi et al., 2005.
Crystallographic Studies
Research by Kaiser et al. (2023) involved crystallographic studies of tetrahydronaphthalene derivatives obtained during efforts towards synthesizing elisabethin A. Such studies are crucial for understanding the molecular structure and stereochemistry of complex organic molecules, which is vital for drug design and development Kaiser et al., 2023.
特性
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-21-10-4-6-15(18(21)23)17(22)20-12-19(24)9-3-5-13-11-14(25-2)7-8-16(13)19/h4,6-8,10-11,24H,3,5,9,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIINOCYBYYYCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


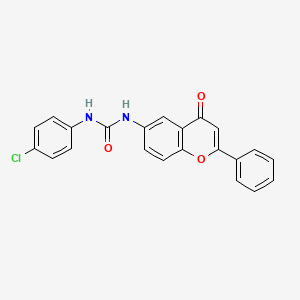
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B3015184.png)

![(5-nitrofuran-2-yl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3015186.png)

![3,4-difluoro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3015190.png)
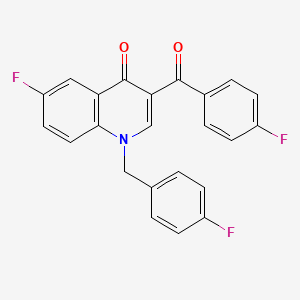
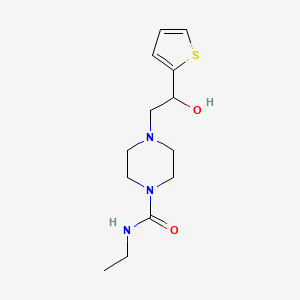
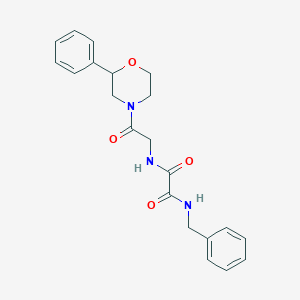

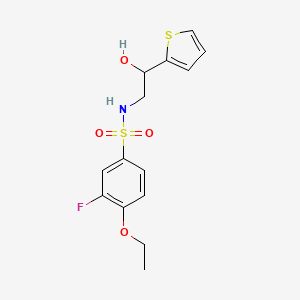
![N-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B3015204.png)
